molecular formula C18H21NO4S B2847213 Methyl N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 363579-41-3

Methyl N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No. B2847213
CAS RN: 363579-41-3
M. Wt: 347.43
InChI Key: DEARYGROLGCLDT-UHFFFAOYSA-N
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Description

Methyl N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, also known as MDG, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Polymer Synthesis and Applications

Guanidinium-Functionalized Polymer Electrolytes : A study by Kim et al. (2011) focused on synthesizing guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through an activated fluorophenyl-amine reaction, followed by methylation. This method offers precise control over cation functionality, demonstrating a significant application in creating stable and efficient polymer electrolytes for various uses, including energy storage and conversion devices (Kim et al., 2011).

Chemical Synthesis and Reactions

Bohlmann-Rahtz Heteroannulation Reactions : Bagley et al. (2005) described the synthesis of dimethyl sulfomycinamate through a complex heteroannulation reaction. This synthesis pathway represents a crucial method for constructing chemical structures with potential pharmaceutical applications, showcasing the versatility of similar methylated compounds in synthetic organic chemistry (Bagley et al., 2005).

Analytical and Biochemical Applications

Amino Acid Analysis : Moore (1968) explored the use of dimethyl sulfoxide as a solvent for the ninhydrin reaction in amino acid analysis. This research highlights the utility of methylated solvents in improving the reliability and safety of biochemical assays, offering a nontoxic alternative for amino acid quantification (Moore, 1968).

Catalysis and Material Science

Water-Soluble Mono- and Dimethyl N-Heterocyclic Carbene Platinum(II) Complexes : Baquero et al. (2014) synthesized a series of water-soluble dimethyl platinum(II) complexes, demonstrating their stability and reactivity under various conditions. This work emphasizes the potential of methylated compounds in developing new catalytic systems for chemical transformations, with implications for green chemistry and sustainable processes (Baquero et al., 2014).

Environmental Applications

Oxidative Desulfurization : Chica et al. (2006) investigated the oxidative desulfurization of various sulfur-containing compounds using metal-containing molecular sieves, highlighting the role of methylated compounds in enhancing the desulfurization process. This research is pivotal for developing cleaner fuel technologies by removing sulfur contaminants efficiently (Chica et al., 2006).

properties

IUPAC Name

methyl 2-(3,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-13-5-7-17(8-6-13)24(21,22)19(12-18(20)23-4)16-10-14(2)9-15(3)11-16/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEARYGROLGCLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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